![molecular formula C22H19FN6O2 B2979595 1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-43-6](/img/structure/B2979595.png)
1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzyl group, a dihydrotriazinopurine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings, which could contribute to its stability and reactivity. The fluorine atom in the fluorobenzyl group is highly electronegative, which could make this group a good leaving group in certain reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitution, elimination, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which could in turn affect its solubility and distribution in the body .Scientific Research Applications
Synthesis and Structure
The compound’s chemical structure consists of a purine core fused with a triazino ring. It is characterized by a fluorobenzyl group at position 1 and phenyl and dimethyl substituents at positions 3 and 7, respectively. The synthesis involves several steps, including the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to obtain 7,8-diamino-1,3-dimethylxanthine, followed by methylation and subsequent treatment with alkylamines .
Antitumor Activity
Compound 4 (1,3,8,10-tetrone derivative) exhibits antitumor activity against P388 leukemia. This finding suggests its potential as a therapeutic agent in cancer research .
Vascular Relaxing Effects
Although some triazino [3,2-f] purines derived from this compound were examined for vascular relaxing effects, none demonstrated potent activity. Further investigation may be needed to explore their potential in cardiovascular research .
Antiviral Probes
Given the compound’s unique structure, it might be worth investigating its antiviral properties. Fluorinated analogs of related triazinothiadiazolones have been studied as antiviral probes . Exploring the antiviral potential of this compound could be a valuable avenue for research.
Computational Studies
Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological targets. Researchers could explore its binding affinity to relevant proteins or enzymes, aiding drug discovery efforts.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-6-4-3-5-7-15)25-29(21(28)24-19)12-14-8-10-16(23)11-9-14/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWIOKMJBHGCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
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